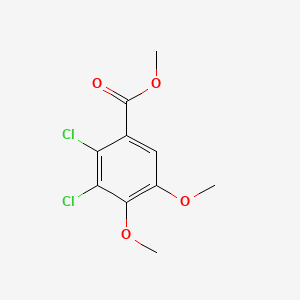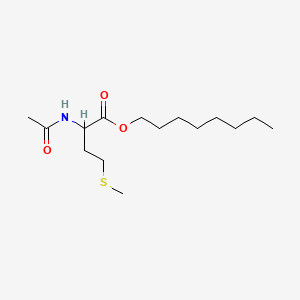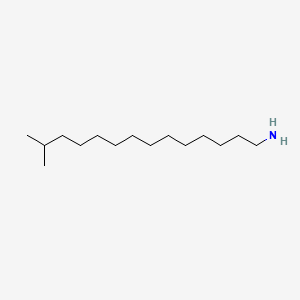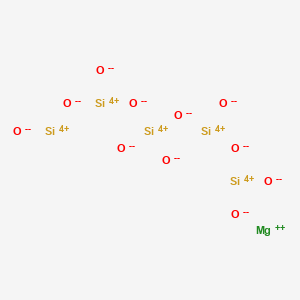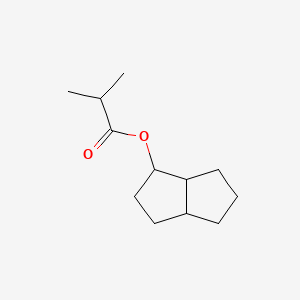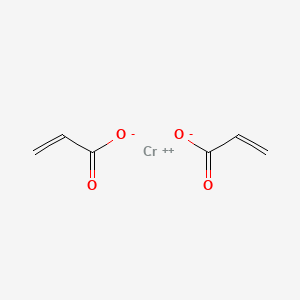
Chromium(2+) acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(2+) acrylate is a coordination compound that features chromium in the +2 oxidation state bonded to acrylate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium(2+) acrylate can be synthesized through the reaction of chromium(2+) salts with acrylate ligands under controlled conditions. One common method involves the reaction of chromium(2+) chloride with sodium acrylate in an aqueous solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the chromium(2+) ion. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(2+) acrylate undergoes various chemical reactions, including:
Oxidation: Chromium(2+) can be oxidized to chromium(3+) under suitable conditions.
Reduction: Chromium(2+) can act as a reducing agent in certain reactions.
Substitution: The acrylate ligands can be substituted with other ligands in coordination chemistry
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or other carboxylates
Major Products Formed
Oxidation: Chromium(3+) acrylate or other chromium(3+) complexes.
Reduction: Chromium(0) or other lower oxidation state chromium complexes.
Substitution: New coordination compounds with different ligands
Wissenschaftliche Forschungsanwendungen
Chromium(2+) acrylate has several scientific research applications:
Polymer Chemistry: It is used as a catalyst or co-catalyst in polymerization reactions to produce various polymers with unique properties.
Materials Science: It is utilized in the synthesis of advanced materials, including coatings and adhesives, due to its ability to form stable complexes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of chromium(2+) acrylate involves its ability to coordinate with various ligands and participate in redox reactions. The chromium(2+) ion can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the compound. Additionally, its redox properties allow it to participate in electron transfer reactions, which are crucial in many catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium(2+) acetate: Similar in structure but with acetate ligands instead of acrylate.
Chromium(2+) chloride: A simpler compound with chloride ligands.
Chromium(3+) acrylate: The +3 oxidation state counterpart with different chemical properties
Uniqueness
Chromium(2+) acrylate is unique due to its specific coordination environment and the presence of acrylate ligands, which impart distinct reactivity and stability compared to other chromium compounds. Its ability to participate in polymerization reactions and form stable complexes makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
94275-85-1 |
|---|---|
Molekularformel |
C6H6CrO4 |
Molekulargewicht |
194.11 g/mol |
IUPAC-Name |
chromium(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Cr/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
JUPDCLPDWJDLRJ-UHFFFAOYSA-L |
Kanonische SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Cr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)
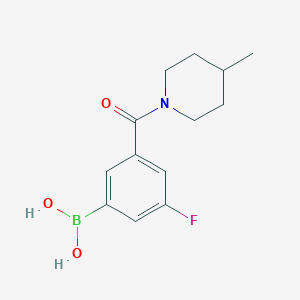
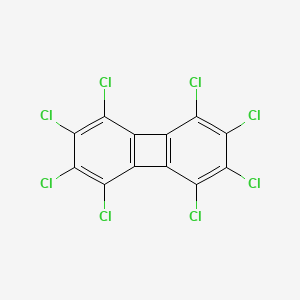



![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)

